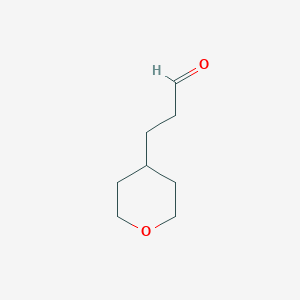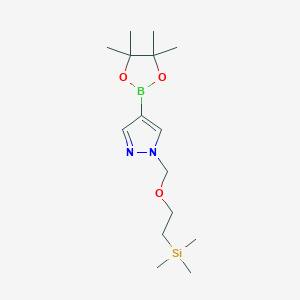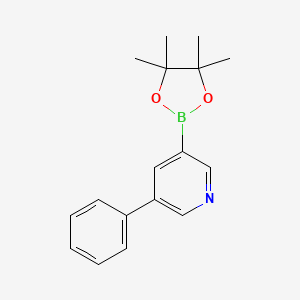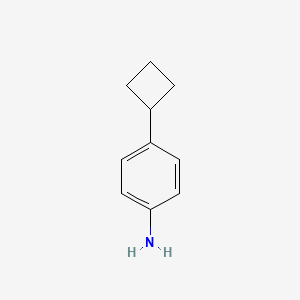
4-Cyclobutylaniline
描述
4-Cyclobutylaniline is a compound used in the preparation of condensed N heterocycles and other cycloalkanes . It has a molecular weight of 147.21 and its molecular formula is C10H13N . It is typically a solid or liquid at room temperature.
Synthesis Analysis
The synthesis of 4-Cyclobutylaniline involves a [4+2] annulation method enabled by visible-light photoredox catalysis . This method allows monocyclic and bicyclic cyclobutylanilines to undergo annulation with terminal and internal alkynes, generating a wide variety of amine-substituted cyclohexenes . The reaction is overall redox neutral with perfect atom economy .Molecular Structure Analysis
The molecular structure of 4-Cyclobutylaniline can be represented by the InChI code:1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 . This indicates that the molecule consists of a cyclobutyl group attached to an aniline group. Chemical Reactions Analysis
4-Cyclobutylaniline can undergo a [4+2] annulation reaction with alkynes under visible light photoredox catalysis . This reaction results in the formation of amine-substituted cyclohexenes . The reaction is overall redox neutral and has perfect atom economy .Physical And Chemical Properties Analysis
4-Cyclobutylaniline has a molecular weight of 147.22 . It is typically a solid or liquid at room temperature.科学研究应用
Photocatalysis and Annulation Methods
Visible-Light Photocatalysis : The cleavage of a C-C bond in cyclobutylanilines, facilitated by visible-light photocatalysis, has been developed as a method for [4+2] annulation. This process enables the synthesis of amine-substituted cyclohexenes, including hydrindan and decalin derivatives, with high diastereoselectivity and perfect atom economy (Wang & Zheng, 2015).
Heterogeneous Catalysis : Another advancement involves visible-light-mediated [4+2] annulation of N-cyclobutylanilines with alkynes using self-doped Ti3+ @TiO2 as a catalyst. This method is notable for its stability under photooxidation conditions, ease of recycling, and capability of multiple uses without significant loss of activity. The annulation reaction is believed to be mediated by singlet oxygen, generated through photosensitization of oxygen in the air (Wang et al., 2017).
Pharmaceutical and Biochemical Applications
Drug Design and Synthesis : Cyclobutyl compounds, including those derived from cyclobutylanilines, have gained importance in drug design due to their unique structural attributes. These compounds have been incorporated into various therapeutic agents, including tumor and cancer drugs, nervous system drugs, and antiviral drugs. Specifically, platinum-based anticancer drugs containing cyclobutyl fragments have shown significant efficacy in cancer treatment, highlighting the potential of cyclobutyl derivatives in pharmaceutical development (Ren et al., 2022).
Continuous Flow Synthesis
Efficiency in Synthesis : The application of continuous flow technology to the [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis demonstrates an across-the-board improvement in the efficiency of this reaction. This approach not only enhances the reaction's efficiency but also allows for gram-scale annulations with reduced catalyst loading (Wang, Nguyen, & Zheng, 2016).
安全和危害
The safety information for 4-Cyclobutylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
未来方向
The future directions for 4-Cyclobutylaniline could involve the development of new synthetic methods and applications. For instance, the use of continuous flow technology has been shown to improve the efficiency of the [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis . This suggests that further optimization and application of this technology could be a promising direction for future research.
属性
IUPAC Name |
4-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVTMCLQCBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylaniline | |
CAS RN |
3158-69-8 | |
| Record name | 4-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



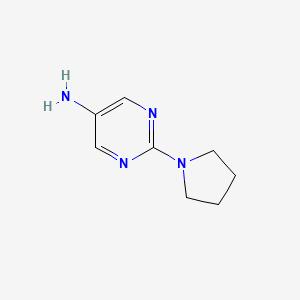
![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)
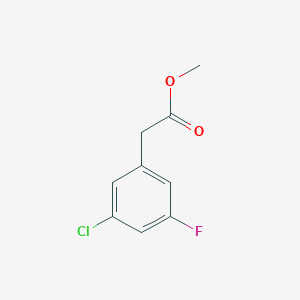
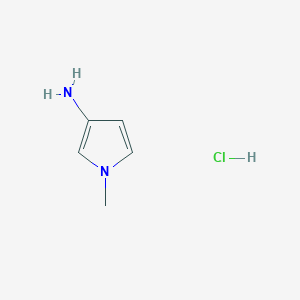
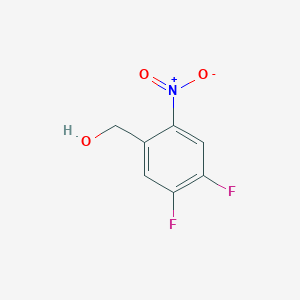
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
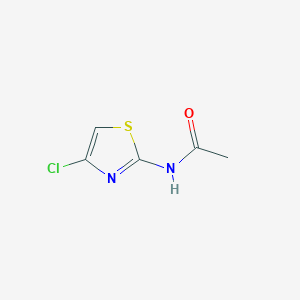
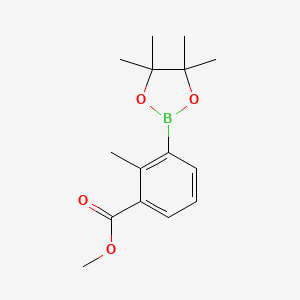
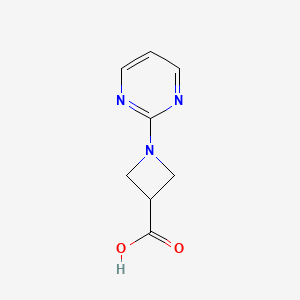
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)
